,1-Dimethoxy-2-(2-methoxyethoxy)ethane, also known as dimethoxyethoxyethane, finds application in scientific research as a solvent due to its several favorable properties. These include:
1,1-Dimethoxy-2-(2-methoxyethoxy)ethane is an organic compound with the molecular formula C₇H₁₆O₄ and a CAS number of 94158-44-8. This compound features a central ethane structure substituted with two methoxy groups and one 2-methoxyethoxy group, contributing to its unique chemical properties. It is primarily used as a reactant in various synthetic pathways, notably in the production of Dirithromycin, a semi-synthetic macrolide antibiotic .
These reactions highlight its versatility as a synthetic intermediate in organic chemistry.
The synthesis of 1,1-Dimethoxy-2-(2-methoxyethoxy)ethane can be achieved through various methods:
These methods highlight its accessibility for research and industrial applications.
1,1-Dimethoxy-2-(2-methoxyethoxy)ethane has several notable applications:
Several compounds share structural similarities with 1,1-Dimethoxy-2-(2-methoxyethoxy)ethane. Here is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Dimethyl Acetal | C₆H₁₄O₂ | Simpler structure; lacks additional ether group |
| Ethylene Glycol Dimethyl Ether | C₈H₁₈O₄ | More hydroxyl groups; used as antifreeze |
| 2-Methoxyethyl Acetate | C₇H₁₄O₃ | Esters; used as solvents and flavoring agents |
1,1-Dimethoxy-2-(2-methoxyethoxy)ethane stands out due to its dual methoxy substitutions and the presence of an ether group that enhances its solubility and reactivity compared to simpler ethers or acetals. This structural complexity allows it to function effectively as an intermediate in pharmaceutical synthesis while exhibiting potential biological activities.
The compound is systematically named 1,1-dimethoxy-2-(2-methoxyethoxy)ethane under IUPAC guidelines, reflecting its ethane backbone substituted with two methoxy (–OCH₃) groups at position 1 and a 2-methoxyethoxy (–OCH₂CH₂OCH₃) group at position 2. Its molecular formula is C₇H₁₆O₄, with a molar mass of 164.20 g/mol. The structure comprises a central ethane moiety flanked by oxygen-containing functional groups, creating a polar yet hydrophobic profile ideal for solvent applications.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₁₆O₄ | |
| Molecular Weight | 164.20 g/mol | |
| Boiling Point | 183.1 ± 25.0 °C (760 mmHg) | |
| Density (20 °C) | 1.000 g/mL |
Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy provide critical insights into its molecular architecture:
1,1-Dimethoxy-2-(2-methoxyethoxy)ethane, also known as 2-(2-methoxyethoxy)acetaldehyde dimethyl acetal, is an organic compound with the molecular formula C₇H₁₆O₄ and a CAS number of 94158-44-8 [1] [2]. This compound features a central ethane structure substituted with two methoxy groups and one 2-methoxyethoxy group, contributing to its unique chemical properties [1]. It is primarily used as a reactant in various synthetic pathways, notably in the production of pharmaceutical compounds [1] [3].
The synthesis of 1,1-Dimethoxy-2-(2-methoxyethoxy)ethane can be achieved through the catalytic etherification of diethylene glycol, which serves as a primary starting material for this compound [4] [5]. This traditional route involves the reaction of diethylene glycol with appropriate methylating agents in the presence of catalysts to form the desired ether linkages [4].
A Keggin-type heteropoly acid has demonstrated high catalytic activities for the etherification of diethylene glycol with ethanol to synthesize diethylene glycol ethers in homogeneous phase reactions [5]. The catalytic activities of heteropoly acids are significantly higher than those of conventional acid catalysts such as sulfuric acid and phosphorous acid at the same catalyst concentrations or proton concentrations [5]. When heteropoly acid is used as the catalyst, the conversion of diethylene glycol with ethanol can reach up to 92% with selectivity for diethylene glycol ethyl ether at 73.5% under optimized conditions [5].
The reaction conditions typically involve:
This etherification process can be adapted for the synthesis of 1,1-Dimethoxy-2-(2-methoxyethoxy)ethane by using methanol instead of ethanol and incorporating additional steps to achieve the dimethoxy functionality [4] [5].
Dimethyl sulfate serves as an effective methylating agent for the synthesis of 1,1-Dimethoxy-2-(2-methoxyethoxy)ethane, particularly in the methylation steps required to introduce the methoxy groups [6]. This reagent is utilized both as a methylation agent and as an aprotic solvent for the reaction, providing a dual function in the synthetic process [6].
The methylation process typically follows these steps:
The methylation reaction using dimethyl sulfate has demonstrated high yields, often exceeding 90% for similar ether compounds [6]. The reaction proceeds through an electrophilic substitution mechanism, where dimethyl sulfate acts as the electrophilic reagent that transfers methyl groups to the oxygen atoms of the substrate [6].
Table 1: Comparison of Traditional Methylation Techniques for 1,1-Dimethoxy-2-(2-methoxyethoxy)ethane Synthesis
| Methylation Agent | Reaction Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Catalyst Required |
|---|---|---|---|---|
| Dimethyl Sulfate | 90-100 | 1.5-2 | 90-96 | Base (NaHCO₃) |
| Methyl Iodide | 60-80 | 4-6 | 75-85 | Silver Oxide |
| Diazomethane | 0-25 | 1-2 | 80-90 | None |
| Trimethyloxonium | 25-40 | 3-5 | 70-80 | None |
The use of dimethyl sulfate offers advantages in terms of reaction efficiency and yield compared to other methylating agents, making it a preferred choice in traditional synthesis routes for 1,1-Dimethoxy-2-(2-methoxyethoxy)ethane [6].
Recent advancements in the synthesis of 1,1-Dimethoxy-2-(2-methoxyethoxy)ethane have focused on improved acid-catalyzed etherification reactions with methanol [7] [8]. This approach utilizes the reactivity of alcohols under acidic conditions to form ether linkages through dehydration mechanisms [7].
The acid-catalyzed etherification of alcohols proceeds through the following general mechanism:
For the synthesis of 1,1-Dimethoxy-2-(2-methoxyethoxy)ethane, this approach can be applied to form both the methoxyethoxy group and the dimethoxy functionality [7] [8]. The reaction typically employs strong acid catalysts such as sulfuric acid, p-toluenesulfonic acid, or heterogeneous acid catalysts like Amberlyst resins [7] [9].
Studies on similar etherification reactions have shown that the reactivity varies with molecular structure, with longer carbon chains generally resulting in slower reaction rates [8]. The apparent activation energies for ether formation typically range from 60-90 kJ/mol, depending on the specific substrates and reaction conditions [8].
The acid-catalyzed etherification approach offers several advantages:
Recent research has also explored the use of novel heterogeneous acid catalysts, including modified zeolites, heteropolyacids, and solid acid catalysts, which provide enhanced selectivity and recyclability compared to homogeneous acid catalysts [10] [11].
Green chemistry approaches for the synthesis of 1,1-Dimethoxy-2-(2-methoxyethoxy)ethane have gained significant attention, with solvent-free systems emerging as environmentally friendly alternatives to traditional solvent-based methods [12] [13]. These innovations align with the principles of green chemistry by reducing waste, energy consumption, and environmental impact [12].
Solvent-free etherification reactions offer several advantages:
Research on solvent-free conditions for similar etherification reactions has demonstrated that these approaches can achieve comparable or even superior conversion rates with reduced catalyst loading [13]. For instance, studies have shown that reactions performed under solvent-free conditions can achieve conversion rates of 91% compared to 96% in conventional solvents, with only a slight decrease in selectivity [13].
The mechanism of solvent-free etherification typically involves direct interaction between the reactants in a concentrated environment, often facilitated by mechanical mixing or grinding [14]. This approach is particularly effective for reactions between liquid reactants or when one of the reactants can serve as a reaction medium [14].
Recent innovations in solvent-free systems for the synthesis of ether compounds include:
These green chemistry innovations provide promising alternatives for the sustainable synthesis of 1,1-Dimethoxy-2-(2-methoxyethoxy)ethane, offering both environmental and economic benefits compared to traditional methods [12] [13].
The optimization of temperature and pressure conditions plays a crucial role in maximizing the yield and selectivity in the synthesis of 1,1-Dimethoxy-2-(2-methoxyethoxy)ethane [15] [16]. These parameters significantly influence reaction kinetics, equilibrium conversion, and product distribution [15].
Temperature effects on etherification reactions:
Studies on similar etherification reactions have shown that temperature optimization must balance these competing factors [17]. For instance, research on the etherification of alcohols has demonstrated that while higher temperatures increase reaction rates, they may also promote side reactions and reduce selectivity [17] [18].
Pressure dependencies in etherification reactions:
Table 2: Temperature and Pressure Effects on Etherification Yield and Selectivity
| Temperature (°C) | Pressure (MPa) | Conversion (%) | Selectivity (%) | Reaction Time (h) |
|---|---|---|---|---|
| 120-130 | 0.1-0.2 | 60-70 | 85-90 | 6-8 |
| 150-160 | 0.5-1.0 | 75-85 | 80-85 | 4-5 |
| 180-200 | 1.5-2.0 | 85-95 | 70-75 | 2-3 |
| 220-240 | 2.5-3.0 | 90-98 | 60-65 | 1-2 |
The optimization of temperature and pressure conditions must also consider practical aspects such as equipment limitations, energy consumption, and safety considerations [16] [17]. Modern approaches to reaction optimization often employ statistical methods such as response surface methodology (RSM) to identify optimal conditions while minimizing the number of experiments required [16] [19].
For the synthesis of 1,1-Dimethoxy-2-(2-methoxyethoxy)ethane, the optimal temperature range typically falls between 150-180°C, with pressures of 1.0-2.0 MPa, depending on the specific catalysts and reactants employed [2] [16].
The selection of appropriate catalysts and analysis of their efficiency are critical factors in optimizing the synthesis of 1,1-Dimethoxy-2-(2-methoxyethoxy)ethane [10] [20]. Different catalysts can significantly influence reaction rates, selectivity, and overall yield, making catalyst optimization an essential aspect of process development [10] [20].
Key considerations in catalyst selection include:
Heterogeneous catalysts offer several advantages for etherification reactions, including ease of separation, potential for reuse, and reduced corrosion problems compared to homogeneous acid catalysts [20]. Various types of heterogeneous catalysts have been investigated for etherification reactions, with their relative efficiencies summarized in the following table [5] [21] [20]:
Table 3: Comparison of Catalyst Efficiency for Etherification Reactions
| Catalyst Type | Conversion (%) | Selectivity (%) | Reusability (cycles) | Relative Cost | Temperature Range (°C) |
|---|---|---|---|---|---|
| Heteropolyacids (HPAs) | 85-95 | 70-80 | 4-6 | Medium | 150-200 |
| Ion-exchange resins (Amberlyst) | 75-85 | 80-90 | 8-10 | Low | 120-150 |
| Zeolites (H-ZSM-5, H-Beta) | 70-80 | 85-95 | 10-15 | Low | 150-180 |
| Metal oxides (ZrO₂, TiO₂) | 65-75 | 75-85 | 5-8 | Medium | 180-220 |
| Supported noble metals (Pt, Pd) | 80-90 | 60-70 | 3-5 | High | 130-170 |
Heteropolyacids (HPAs) have emerged as particularly effective catalysts for etherification reactions due to their strong Brønsted acidity and tunable properties [10]. Studies have shown that HPAs can achieve glucose selectivity and yield of 92.3% and 50.5%, respectively, at 180°C for similar reactions [10]. The catalytic efficiency of HPAs can be further enhanced through immobilization on suitable supports, which improves their stability and reusability [10] [11].
The efficiency of catalysts is often evaluated using parameters such as turnover frequency (TOF), which represents the number of reactant molecules converted per catalytic site per unit time [11]. For etherification reactions, TOF values vary significantly depending on the catalyst type and reaction conditions, with heteropolyacids typically showing higher TOF values compared to conventional acid catalysts [11].
Recent advances in catalyst development for etherification reactions include:
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